molecular formula C14H14N4O4S B5835061 N~5~,N~5~,4-TRIMETHYL-2-[(2-NITROBENZOYL)AMINO]-1,3-THIAZOLE-5-CARBOXAMIDE

N~5~,N~5~,4-TRIMETHYL-2-[(2-NITROBENZOYL)AMINO]-1,3-THIAZOLE-5-CARBOXAMIDE

Cat. No.: B5835061
M. Wt: 334.35 g/mol
InChI Key: CCAPEIFTEFWOTO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Preparation Methods

The synthesis of N5,N~5~,4-TRIMETHYL-2-[(2-NITROBENZOYL)AMINO]-1,3-THIAZOLE-5-CARBOXAMIDE involves multiple steps. One common synthetic route includes the reaction of 2-aminothiazole with 2-nitrobenzoyl chloride in the presence of a base such as triethylamine. This reaction forms an intermediate, which is then further reacted with trimethylamine to yield the final product . Industrial production methods may involve similar steps but are optimized for large-scale production, ensuring higher yields and purity .

Chemical Reactions Analysis

N~5~,N~5~,4-TRIMETHYL-2-[(2-NITROBENZOYL)AMINO]-1,3-THIAZOLE-5-CARBOXAMIDE undergoes various chemical reactions, including:

Common reagents used in these reactions include hydrogen gas, palladium catalysts, and strong acids or bases. The major products formed depend on the specific reaction conditions but can include amino derivatives, substituted thiazoles, and carboxylic acids .

Scientific Research Applications

N~5~,N~5~,4-TRIMETHYL-2-[(2-NITROBENZOYL)AMINO]-1,3-THIAZOLE-5-CARBOXAMIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of N5,N~5~,4-TRIMETHYL-2-[(2-NITROBENZOYL)AMINO]-1,3-THIAZOLE-5-CARBOXAMIDE involves its interaction with specific molecular targets. The nitrobenzoyl group can undergo reduction to form reactive intermediates that interact with cellular components, leading to antimicrobial or anticancer effects. The thiazole ring can also interact with enzymes, inhibiting their activity and affecting cellular pathways .

Comparison with Similar Compounds

N~5~,N~5~,4-TRIMETHYL-2-[(2-NITROBENZOYL)AMINO]-1,3-THIAZOLE-5-CARBOXAMIDE is unique due to its specific combination of functional groups. Similar compounds include:

These compounds share the thiazole ring but differ in their additional functional groups and specific applications .

Properties

IUPAC Name

N,N,4-trimethyl-2-[(2-nitrobenzoyl)amino]-1,3-thiazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N4O4S/c1-8-11(13(20)17(2)3)23-14(15-8)16-12(19)9-6-4-5-7-10(9)18(21)22/h4-7H,1-3H3,(H,15,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCAPEIFTEFWOTO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)NC(=O)C2=CC=CC=C2[N+](=O)[O-])C(=O)N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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